molecular formula C8H8N2O B017496 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile CAS No. 77640-03-0

3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile

Cat. No.: B017496
CAS No.: 77640-03-0
M. Wt: 148.16 g/mol
InChI Key: LJGLZWHJQFTJSS-UHFFFAOYSA-N
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Description

3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile is an organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile typically involves the reaction of 1-methyl-1H-pyrrole with a suitable nitrile compound under controlled conditions. One common method involves the use of acetonitrile as the nitrile source, with the reaction being catalyzed by a base such as sodium hydride. The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amines or other reduced forms of the original compound.

    Substitution: Compounds with new functional groups replacing the nitrile group.

Scientific Research Applications

3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(1-methyl-1H-pyrrol-2-yl)acrylic acid: Another pyrrole derivative with similar structural features.

    3-(1-methyl-1H-pyrrol-2-yl)pyridine: A compound with a pyridine ring instead of a nitrile group.

Uniqueness

3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its nitrile group allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

3-(1-methylpyrrol-2-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-10-6-2-3-7(10)8(11)4-5-9/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGLZWHJQFTJSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380400
Record name 3-(1-Methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77640-03-0
Record name 3-(1-Methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Methyl-1H-pyrrole-2-carboxylic acid methyl ester (5 g, 35.9 mmol) and CH3CN (2.5 mL) were premixed and added into a suspension of potassium tert-butoxide (5.3 g, 47.2 mmol) in 150 mL of dry toluene at 90° C. The mixture was stirred at this temperature overnight. The solid precipitate was collected by filtration, washed with EtOAc and redissolved in 20 mL of water. The resulting solution was acidified with 1 N HCl to approximately pH 1 and was then extracted with EtOAc. The product 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropionitrile was obtained after removal of the solvent (1.9 g).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile a valuable building block in organic synthesis?

A1: This compound possesses several structural features that make it attractive for synthesizing complex molecules. It contains:

    Q2: What specific heterocyclic systems can be synthesized using this compound?

    A2: Research demonstrates its utility in synthesizing various heterocycles, including:

    • Pyrrole-linked benzo[f]chromenes: [] This study explored the use of this compound in a three-component reaction with β-naphthol and various aldehydes, leading to novel benzo[f]chromene derivatives. These compounds exhibited promising antibacterial activity.
    • Tetrahydropyrido[2,3-d]pyrimidines: Researchers utilized this compound as a starting material to synthesize a library of tetrahydropyrido[2,3-d]pyrimidines via a one-pot condensation reaction. This method, catalyzed by a novel metal-organic framework, offered a convenient and efficient approach to these biologically relevant compounds.
    • Pyrrole-pyridopyrimidines hybrids: A convergent one-pot synthesis of pyrrole-pyridopyrimidines hybrids was achieved using this compound, highlighting its versatility as a building block.

    Q3: What are the advantages of using this compound in these synthetic approaches?

    A3: Several advantages contribute to its appeal:

    • Catalyst-free options: Certain transformations proceed effectively without requiring catalysts, offering environmental and cost benefits.
    • Green chemistry principles: Some methodologies utilizing this compound align with green chemistry principles, such as using water as a solvent or employing ultrasound irradiation, making them environmentally friendlier.

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